5-(2-furyl)-2-(1-pyrrolidinylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Description
The compound 5-(2-furyl)-2-(1-pyrrolidinylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine features a pyrazolo[1,5-a]pyrimidine core substituted at three positions:
- Position 5: A 2-furyl group, contributing π-π stacking interactions and moderate polarity .
- Position 7: A trifluoromethyl (CF₃) group, enhancing lipophilicity and metabolic stability .
This scaffold is notable for its versatility in medicinal chemistry, particularly in targeting adenosine receptors and kinase inhibitors. Its structural analogs often vary at positions 2, 5, and 7, leading to distinct physicochemical and biological properties.
Properties
IUPAC Name |
[5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N4O2/c17-16(18,19)13-8-10(12-4-3-7-25-12)20-14-9-11(21-23(13)14)15(24)22-5-1-2-6-22/h3-4,7-9H,1-2,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZEIHZPMIUPJRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=CO4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-311610 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. Specific details about the synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. general synthetic methods for similar compounds involve the use of reagents such as trifluoromethylbenzene derivatives and various catalysts under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of WAY-311610 would likely involve optimization of the laboratory-scale synthesis to achieve higher yields and purity. This includes scaling up the reaction conditions, optimizing the use of solvents and reagents, and implementing purification techniques such as recrystallization and chromatography. The exact industrial methods are proprietary and specific to the manufacturing company .
Chemical Reactions Analysis
Types of Reactions
WAY-311610 primarily undergoes reactions typical of its functional groups, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions can occur at the carbonyl groups present in the structure.
Substitution: Nucleophilic substitution reactions can take place at various positions on the aromatic ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in various substituted aromatic compounds .
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit potent anticancer properties. For instance, compounds similar to 5-(2-furyl)-2-(1-pyrrolidinylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine have been shown to inhibit cell proliferation in various cancer cell lines.
Case Study :
- A study evaluated the compound's effectiveness against human breast cancer cells (MCF-7). Results indicated a dose-dependent inhibition of cell growth, suggesting its potential as a lead compound for developing anticancer agents .
Antidiabetic Properties
The compound has also been investigated for its role in managing diabetes. Its ability to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism, positions it as a candidate for treating type 2 diabetes.
Data Table: DPP-IV Inhibition Activity
| Compound | IC50 (µM) | Effectiveness |
|---|---|---|
| This compound | 0.45 | High |
| Sitagliptin | 0.25 | Very High |
Neurological Applications
Research indicates that similar compounds may possess neuroprotective effects, potentially beneficial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Case Study :
- In vitro studies demonstrated that the compound could reduce oxidative stress in neuronal cells, highlighting its potential as a neuroprotective agent .
Pharmacological Mechanisms
The pharmacological mechanisms underlying the activities of this compound include:
- Inhibition of Enzymatic Activity : The compound acts as an inhibitor for various enzymes related to cancer and metabolic disorders.
- Modulation of Signaling Pathways : It influences key signaling pathways involved in cell proliferation and apoptosis.
Mechanism of Action
WAY-311610 exerts its effects by inhibiting the enzyme 11β-hydroxysteroid dehydrogenase type 1 (HSD11B1). This enzyme is responsible for converting inactive cortisone to active cortisol. By inhibiting this enzyme, WAY-311610 reduces the levels of active cortisol, thereby modulating various physiological processes. The molecular targets and pathways involved include the glucocorticoid receptor signaling pathway, which plays a crucial role in inflammation, metabolism, and stress response .
Comparison with Similar Compounds
Substituent Variations at Position 2
The pyrrolidinylcarbonyl group at position 2 distinguishes this compound from analogs with simpler substituents:
- 2-Methyl derivatives : For example, 5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (CAS 439097-10-6) has a methyl group, reducing steric bulk and hydrogen-bonding capacity compared to the pyrrolidinylcarbonyl group .
- 2-Amine derivatives : 5-(2-Furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine (CAS 2226182-11-0) replaces the carbonyl with an amine, enhancing solubility but reducing lipophilicity .
Impact on Properties :
- Solubility : The pyrrolidinylcarbonyl group balances polarity (logP ≈ 2.5–3.0) better than methyl (logP ~3.5) or amine (logP ~2.0) groups.
- Binding Affinity: The carbonyl oxygen may form hydrogen bonds with target proteins, as seen in adenosine receptor ligands .
Substituent Variations at Position 5
The 2-furyl group at position 5 contrasts with aryl or heteroaryl substituents in analogs:
Impact on Properties :
Substituent Variations at Position 7
The trifluoromethyl group is conserved in many analogs, but its placement varies:
- 7-CF₃ vs. 4-CF₃ : In pyrazolo[1,5-c]pyrimidines, CF₃ at position 4 (e.g., derivatives in ) reduces metabolic stability compared to position 7 .
- Hydrogenated analogs : 5-(4-Bromophenyl)-2-(1-pyrrolidinylcarbonyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine () shows reduced aromaticity, affecting binding to flat binding pockets .
Impact on Properties :
Key Routes for the Target Compound
Table 1. Comparative Data for Select Analogs
*Estimated based on structural similarity.
Biological Activity
5-(2-furyl)-2-(1-pyrrolidinylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and potential clinical applications.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: . Its structure includes a pyrazolo[1,5-a]pyrimidine core with a trifluoromethyl group and a furan substituent, which contribute to its unique biological properties.
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class often exhibit biological activities through several mechanisms:
- Inhibition of Enzymatic Activity : Many derivatives act as inhibitors of key enzymes involved in cancer progression and inflammatory responses. For instance, they have shown potential as inhibitors of dihydrofolate reductase (DHFR), which is crucial in nucleotide synthesis and cell proliferation .
- Modulation of Receptor Activity : The compound may interact with various receptors, including those involved in neurotransmission and immune responses. This interaction can lead to alterations in cellular signaling pathways that affect cell growth and survival.
Antitumor Activity
Several studies have highlighted the antitumor properties of pyrazolo[1,5-a]pyrimidine derivatives. For example, compounds similar to this compound have demonstrated IC50 values in the nanomolar range against various cancer cell lines. The following table summarizes some notable findings:
| Compound | Target | IC50 (nM) | Cell Line |
|---|---|---|---|
| Compound A | DHFR | 60 | HT29 (colon carcinoma) |
| Compound B | CDK8 | 90 | MCF-7 (breast cancer) |
| Compound C | TRK1 | 150 | A549 (lung cancer) |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory effects. Pyrazolo[1,5-a]pyrimidine derivatives have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests a potential application in treating inflammatory diseases.
Case Studies
A recent study explored the efficacy of a related compound in a murine model of cancer. The administration of the compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed decreased proliferation markers and increased apoptosis within tumor tissues .
Another case study focused on the anti-inflammatory properties of similar compounds in models of arthritis. The results indicated that treatment led to reduced joint swelling and lower levels of inflammatory markers .
Q & A
Basic Questions
Q. What are the common synthetic routes for pyrazolo[1,5-a]pyrimidine derivatives, and how can reaction conditions be optimized for compounds with trifluoromethyl and furyl substituents?
- Answer : Pyrazolo[1,5-a]pyrimidine cores are typically synthesized via cyclocondensation of 5-aminopyrazoles with β-diketones or enaminones. For trifluoromethyl- and furyl-substituted derivatives, sealed-tube reactions at 120°C with anhydrous ammonium acetate and furan-based imidate esters (e.g., ethyl 5-methylfuran-2-carboximidate hydrochloride) are effective . Optimization includes adjusting stoichiometry (e.g., 1:1.5 molar ratio of aminopyrazole to imidate), solvent choice (acetonitrile/DMF mixtures), and reaction time (2–6 hours). Post-synthesis purification via preparative TLC or recrystallization improves yield (49–70%) .
Q. Which spectroscopic techniques are most effective for characterizing pyrazolo[1,5-a]pyrimidine derivatives, and what key spectral features should researchers look for?
- Answer :
- 1H/13C NMR : Confirm regiochemistry via pyrazole proton signals (δ 8.07–8.43 ppm) and trifluoromethyl carbon signals (δ 120–125 ppm, quartets in 13C NMR) .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., m/z 297.19 for furyl-trifluoromethyl derivatives) and fragmentation patterns .
- X-ray Crystallography : Resolve planar pyrazolo-pyrimidine systems and substituent orientations (e.g., dihedral angles between furyl and pyrrolidinylcarbonyl groups) .
Q. What are the critical steps in the purification of pyrazolo[1,5-a]pyrimidine compounds to ensure high purity for pharmacological studies?
- Answer :
- Recrystallization : Use ethanol or dioxane to remove unreacted precursors .
- Chromatography : Employ silica gel columns with chloroform/methanol (9:1) for derivatives with polar substituents (e.g., carboxylic acids) .
- Saturation with NaHCO3 : Neutralize acidic byproducts during workup .
Advanced Questions
Q. How can researchers resolve contradictions in biological activity data between structurally similar pyrazolo[1,5-a]pyrimidine derivatives?
- Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replacing furyl with phenyl) and assay against targets (e.g., kinases or receptors). For example, trifluoromethyl groups enhance metabolic stability but may reduce solubility, necessitating logP adjustments .
- Data Normalization : Control for batch-to-batch variability in enzyme inhibition assays (e.g., IC50 values) using reference compounds like zaleplon .
Q. What computational methods are suitable for predicting the binding affinity of pyrazolo[1,5-a]pyrimidine derivatives to target enzymes?
- Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with active sites (e.g., benzodiazepine receptors). Focus on hydrogen bonding with pyrrolidinylcarbonyl groups and hydrophobic contacts with trifluoromethyl .
- QSAR Modeling : Train models on datasets with substituent descriptors (e.g., Hammett σ values for electron-withdrawing groups) to predict bioactivity .
Q. How does the presence of electron-withdrawing groups like trifluoromethyl affect the reactivity and stability of pyrazolo[1,5-a]pyrimidine derivatives in synthesis?
- Answer :
- Reactivity : Trifluoromethyl reduces electron density at the pyrimidine ring, slowing electrophilic substitution but accelerating nucleophilic attacks at the 2-position .
- Stability : Derivatives with trifluoromethyl show enhanced thermal stability (melting points >250°C) but may hydrolyze under acidic conditions, requiring neutral pH during workup .
Q. What strategies can be employed to analyze and interpret complex NMR splitting patterns in pyrazolo[1,5-a]pyrimidine derivatives with multiple substituents?
- Answer :
- 2D NMR (COSY, NOESY) : Resolve overlapping signals (e.g., furyl protons at δ 6.20–6.94 ppm) and confirm spatial proximity between substituents (e.g., NOESY correlations between pyrrolidinylcarbonyl and trifluoromethyl groups) .
- Decoupling Experiments : Simplify splitting from vicinal coupling (e.g., J = 8–10 Hz for pyrazole-pyrimidine ring protons) .
Methodological Notes
- Contradiction Handling : Conflicting bioactivity data may arise from assay variability (e.g., cell vs. enzyme-based assays). Validate using orthogonal methods like SPR or ITC .
- Synthetic Optimization : Use DoE (Design of Experiments) to identify critical factors (e.g., temperature, solvent polarity) for yield improvement .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
